molecular formula C7H4BrClN2 B3038842 2-Amino-5-bromo-3-chlorobenzonitrile CAS No. 914636-86-5

2-Amino-5-bromo-3-chlorobenzonitrile

Cat. No.: B3038842
CAS No.: 914636-86-5
M. Wt: 231.48 g/mol
InChI Key: PRFFLKJJFFIYGK-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-3-chlorobenzonitrile is an organic compound with the molecular formula C7H4BrClN2. It is a derivative of benzonitrile, featuring amino, bromo, and chloro substituents on the benzene ring. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

It is known to be involved in the synthesis of copper-ligand coordination complexes and RTK inhibitors . These inhibitors can interact with enzymes and proteins, altering their function and potentially influencing biochemical reactions.

Cellular Effects

Given its role in the synthesis of RTK inhibitors , it may influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to be involved in the synthesis of RTK inhibitors , which can bind to enzymes and proteins, potentially inhibiting or activating them, and causing changes in gene expression.

Temporal Effects in Laboratory Settings

It is recommended to store the compound in a dark place, in an inert atmosphere, at room temperature .

Metabolic Pathways

Given its role in the synthesis of RTK inhibitors , it may interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-5-bromo-3-chlorobenzonitrile can be synthesized through various methods. One common approach involves the bromination and chlorination of 2-aminobenzonitrile. The reaction typically requires a brominating agent such as bromine (Br2) and a chlorinating agent like thionyl chloride (SOCl2) under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include steps like recrystallization and purification to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-3-chlorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can engage in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromobenzonitrile
  • 2-Amino-3-chlorobenzonitrile
  • 2-Amino-4-bromo-3-chlorobenzonitrile

Uniqueness

2-Amino-5-bromo-3-chlorobenzonitrile is unique due to the specific arrangement of its substituents, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2-amino-5-bromo-3-chlorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFFLKJJFFIYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)N)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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